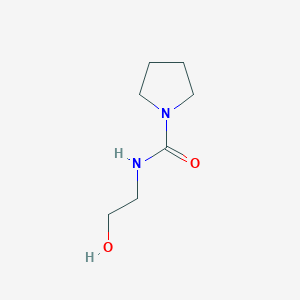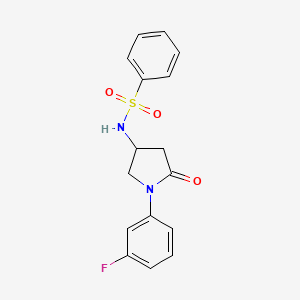
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, involves an amidation reaction . The structure of the synthesized compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by various methods including FTIR, 1H and 13C NMR, and MS spectroscopies . Additionally, the single crystal of the compound is analyzed by X-ray diffraction . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis
While specific chemical reactions involving “N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide” are not available, similar compounds like pinacol boronic esters undergo catalytic protodeboronation utilizing a radical approach .Applications De Recherche Scientifique
Synthesis and Enzyme Inhibition
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide and its derivatives have been synthesized and evaluated for their ability to inhibit specific enzymes. For instance, compounds have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurodegenerative diseases. These inhibitors can potentially modulate neuroprotective pathways and are studied for their effects on neuronal injury and diseases such as Alzheimer's and Parkinson's (Röver et al., 1997).
GPR119 Agonists for Metabolic Disorders
Research has also focused on the optimization of this compound derivatives as novel GPR119 agonists, a receptor implicated in the regulation of glucose homeostasis and lipid metabolism. These agonists have the potential for treating metabolic disorders, such as diabetes and obesity, by enhancing insulin secretion and improving glucose tolerance (Yu et al., 2014).
COX-2 Inhibition for Anti-inflammatory Applications
Derivatives have been synthesized with the aim of inhibiting COX-2, a key enzyme in the inflammatory process, without affecting COX-1, thus reducing gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This research is particularly relevant for the development of safer anti-inflammatory medications for conditions such as arthritis and pain management (Hashimoto et al., 2002).
Antimicrobial and Anticancer Activity
Studies have shown that certain sulfonamide derivatives exhibit significant antimicrobial and anticancer activities. These findings are crucial for the development of new therapeutic agents against resistant microbial strains and various cancer types. The research indicates the potential of these compounds in contributing to the development of new treatments for infectious diseases and cancer (Kumar et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with thePeroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target receptor and modulate its activity, leading to changes in the transcription of specific genes .
Biochemical Pathways
If the compound does indeed target pparγ, it could potentially influence pathways related to lipid metabolism, glucose homeostasis, and inflammation .
Result of Action
If the compound does target pparγ, it could potentially influence cellular processes such as lipid metabolism, glucose homeostasis, and inflammation .
Propriétés
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-12-5-4-6-14(9-12)19-11-13(10-16(19)20)18-23(21,22)15-7-2-1-3-8-15/h1-9,13,18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKGCDBAVATBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

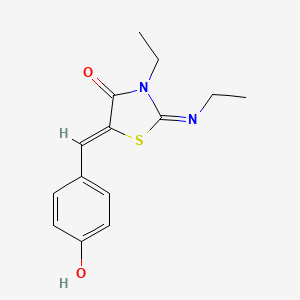
![4-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2441340.png)
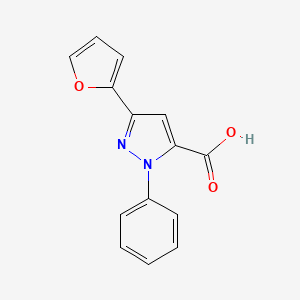
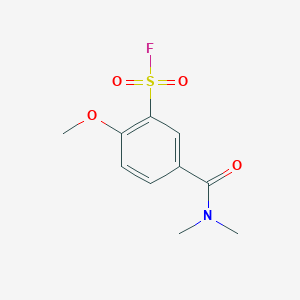

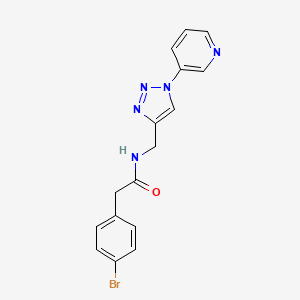
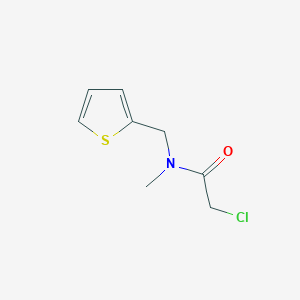

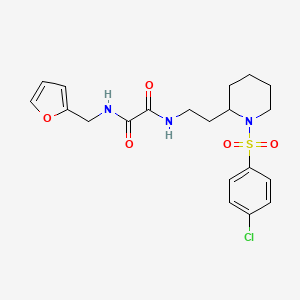
![(Z)-ethyl 1-butyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2441356.png)
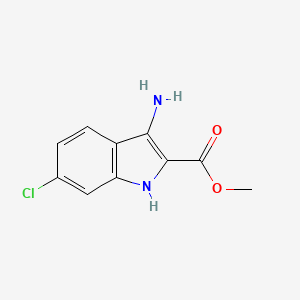

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2441361.png)
